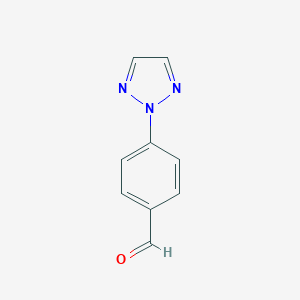

4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

4-(triazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWOTWHICQOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444964 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-04-3 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

An In-depth Technical Guide on the Physicochemical Properties of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Introduction

This compound is a chemical compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde group attached to a 1,2,3-triazole ring, makes it a versatile building block for the synthesis of more complex molecules. This document provides a technical overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various scientific fields. A summary of its key properties is presented below.

| Property | Value |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| Appearance | Solid |

| Melting Point | 80-82 °C |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and ethyl acetate. |

| pKa | Not reported |

| logP | Not reported |

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. The following sections detail the experimental procedures.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-formylphenylboronic acid with 1,2,3-triazole.

Materials:

-

4-formylphenylboronic acid

-

1,2,3-triazole

-

Copper(II) acetate

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-formylphenylboronic acid (1.2 equivalents), 1,2,3-triazole (1.0 equivalent), copper(II) acetate (0.1 equivalents), and pyridine (2.0 equivalents) is prepared in dichloromethane.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion of the reaction, the mixture is washed with water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent such as CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): The molecular weight of the compound is determined by mass spectrometry, typically using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized compound.

Applications and Future Directions

This compound serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the aldehyde group allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The triazole moiety is a well-known pharmacophore that can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in drug design.

Future research may focus on exploring the biological activities of derivatives of this compound, such as their potential as enzyme inhibitors or receptor ligands. Additionally, the incorporation of this molecule into polymeric structures or metal-organic frameworks could lead to the development of new materials with interesting optical or electronic properties.

Conclusion

This technical guide has summarized the available information on the physicochemical properties of this compound. The provided experimental protocols for its synthesis and characterization offer a practical guide for researchers working with this compound. The versatility of its chemical structure suggests that it will continue to be a valuable building block in the development of new drugs and materials. Further studies are warranted to fully elucidate its properties and expand its range of applications.

Spectroscopic and Synthetic Insights into 4-(2H-1,2,3-triazol-2-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthetic methodologies, and structural characteristics of the bifunctional molecule, 4-(2H-1,2,3-triazol-2-yl)benzaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to the unique combination of a reactive aldehyde group and the stable, biologically relevant 2H-1,2,3-triazole moiety.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0 | s | Aldehydic proton (-CHO) |

| ~8.2-8.0 | d | Aromatic protons (ortho to -CHO) |

| ~8.0-7.8 | d | Aromatic protons (ortho to triazole) |

| ~7.9 | s | Triazole protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehydic carbon (-CHO) |

| ~140 | Aromatic carbon attached to triazole |

| ~137 | Aromatic carbon attached to -CHO |

| ~135 | Triazole carbons |

| ~130 | Aromatic carbons (ortho to -CHO) |

| ~121 | Aromatic carbons (ortho to triazole) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3140 | C-H stretching (triazole ring) |

| ~2820, ~2720 | C-H stretching (aldehyde) |

| ~1700 | C=O stretching (aldehyde) |

| ~1600 | C=C stretching (aromatic ring) |

| ~1300 | C-N stretching (triazole ring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| ~173 | [M]⁺ (Molecular ion) |

| ~145 | [M - N₂]⁺ |

| ~116 | [M - N₂ - CHO]⁺ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not explicitly documented in a single source, a plausible synthetic route can be devised based on established methodologies for the synthesis of 2,4-disubstituted-2H-1,2,3-triazoles.

Proposed Synthetic Pathway:

A potential and regioselective synthesis could involve the coupling of a suitable 4-formylphenyl precursor with a 2H-1,2,3-triazole synthon. One such approach is the copper-catalyzed cross-coupling reaction between 4-formylphenylboronic acid and a protected 2H-1,2,3-triazole, followed by deprotection.

General Experimental Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples could be analyzed as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the logical correlation of data from different spectroscopic techniques.

The aldehyde proton's characteristic downfield shift in the ¹H NMR spectrum, coupled with the strong carbonyl stretch in the IR spectrum, would confirm the presence of the benzaldehyde moiety. The unique singlet for the triazole protons in the ¹H NMR and the corresponding carbon signals in the ¹³C NMR would verify the 2H-1,2,3-triazole ring. Finally, the molecular ion peak in the mass spectrum would confirm the overall molecular formula.

This guide provides a foundational understanding of the key spectroscopic and synthetic aspects of this compound. Further experimental work is necessary to obtain and confirm the precise spectroscopic data for this promising compound.

An In-depth Technical Guide on the Solubility and Stability of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde. Due to the limited publicly available data for this specific isomer, this document focuses on established protocols and data for structurally related triazole and benzaldehyde derivatives to offer a predictive framework for its physicochemical properties.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This compound is an organic molecule featuring a benzaldehyde group attached to a 2H-1,2,3-triazole ring.[1] The triazole moiety contributes to its chemical characteristics and potential biological activity.[1] It is generally described as a solid or crystalline substance that is soluble in organic solvents.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Appearance | Solid or crystalline substance | [1] |

| General Solubility | Soluble in organic solvents | [1] |

Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents at 25°C

| Solvent | Predicted Solubility (mg/mL) | Classification |

| Water | < 0.1 | Practically Insoluble |

| Phosphate Buffer (pH 7.4) | < 0.1 | Practically Insoluble |

| Methanol | 1 - 10 | Sparingly Soluble |

| Ethanol | 1 - 10 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | > 100 | Very Soluble |

| Acetonitrile | 10 - 30 | Soluble |

| Dichloromethane | 10 - 30 | Soluble |

Note: The data in this table is predictive and based on the general solubility of similar aromatic aldehydes and triazole-containing compounds. Experimental verification is required.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility from the concentration obtained and the dilution factor.

Stability Profile

The stability of a drug candidate is a critical parameter, affecting its shelf-life, storage conditions, and degradation pathways. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][4]

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Outcome | Potential Degradation Products |

| Acidic (e.g., 0.1 N HCl, 60°C) | Potential degradation | Hydrolysis of the triazole ring, oxidation of the aldehyde |

| Basic (e.g., 0.1 N NaOH, 60°C) | Significant degradation | Cannizzaro reaction of the aldehyde, hydrolysis of the triazole ring |

| Oxidative (e.g., 3% H₂O₂, RT) | Significant degradation | Oxidation of the aldehyde to a carboxylic acid |

| Thermal (e.g., 80°C, solid state) | Likely stable | Minimal degradation expected |

| Photolytic (ICH Q1B conditions) | Potential degradation | Photoreactive degradation pathways |

Note: This table presents predicted outcomes based on the known reactivity of benzaldehydes and triazoles. Experimental data is necessary to confirm these predictions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the degradation pathways of the compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV system

-

LC-MS/MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for all degradation products.

-

Identification of Degradants: Use LC-MS/MS to identify the major degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility and stability of this compound.

Caption: Workflow for solubility determination.

References

Quantum Chemical Calculations for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde. This molecule, a derivative of benzaldehyde featuring a 2H-1,2,3-triazole substituent, is of interest for its potential applications in medicinal chemistry and materials science, where understanding its molecular characteristics is paramount for predicting its behavior and designing novel derivatives.

Quantum chemical calculations offer a powerful, non-experimental approach to investigate molecules at the atomic level.[1] These theoretical insights are invaluable for guiding synthetic efforts and predicting the properties of new chemical entities.[1] This guide will detail the standard computational methodologies, present expected quantitative data in a structured format, and provide a logical workflow for such theoretical investigations.

Computational Methodology: A Detailed Protocol

A robust computational protocol is essential for obtaining reliable and reproducible theoretical data. Density Functional Theory (DFT) is a widely employed method for molecules of this size, providing a favorable balance between accuracy and computational cost.[1]

Experimental Protocol:

-

Software: Quantum chemical calculations are typically performed using sophisticated software packages such as Gaussian, ORCA, or GAMESS.[1]

-

Level of Theory and Basis Set: A common and effective approach for this class of molecule involves the B3LYP functional.[2] For geometry optimization and subsequent frequency calculations, a Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1] For more precise calculations of electronic properties, larger basis sets like aug-cc-pVTZ may be utilized.[1]

-

Geometry Optimization: The initial step involves building the molecular structure of this compound and then optimizing its geometry to locate the minimum energy conformation on the potential energy surface.[1]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP).

-

Spectral Simulations: Theoretical NMR (¹H and ¹³C) and UV-Vis spectra can be simulated to aid in the interpretation of experimental data. For NMR calculations, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used.[3]

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for the quantum chemical characterization of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound based on typical values for similar aromatic and triazole-containing compounds.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (triazole) | 1.33 - 1.38 | |

| N-N (triazole) | 1.30 - 1.35 | |

| C=O (aldehyde) | ~1.22 | |

| C-H (aldehyde) | ~1.10 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 119 - 121 |

| C-N-N (triazole) | 108 - 112 | |

| N-N-N (triazole) | 108 - 112 | |

| O=C-H (aldehyde) | ~124 | |

| Dihedral Angles (°) | Phenyl-Triazole | Expected to be non-planar |

| Benzaldehyde-Phenyl | ~0 (planar) |

Table 2: Calculated Vibrational Frequencies (Selected)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H stretching (aldehyde) | Aldehyde | 2850 - 2750 |

| C=O stretching | Aldehyde | ~1700 |

| C=C stretching (aromatic) | Phenyl Ring | 1600 - 1450 |

| C-N stretching | Triazole Ring | 1350 - 1250 |

| N-N stretching | Triazole Ring | 1250 - 1100 |

Table 3: Electronic Properties

| Property | Description | Expected Value |

| HOMO Energy | Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |

Signaling Pathways and Molecular Interactions

While quantum chemical calculations do not directly map signaling pathways in a biological context, they provide the foundational data for molecular docking studies, which are crucial in drug development. The calculated molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO and LUMO) are key to understanding how this compound might interact with biological targets such as enzymes or receptors.

The following diagram illustrates the logical relationship between quantum chemical calculations and subsequent molecular docking simulations.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,3-Triazole Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, makes it an ideal building block for the design of novel therapeutic agents. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the exploration of 1,2,3-triazole derivatives by offering a highly efficient and regioselective synthetic route. This technical guide provides an in-depth overview of the diverse biological activities exhibited by compounds containing the 1,2,3-triazole moiety, with a focus on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as enzyme inhibitors.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

A significant body of research has highlighted the potent anticancer activity of 1,2,3-triazole derivatives against a wide range of human cancer cell lines.[1][2][3][4][5] These compounds have been shown to induce cell cycle arrest and trigger programmed cell death (apoptosis) through various mechanisms, most notably the intrinsic or mitochondrial pathway.[6][7][8]

The mitochondrial apoptotic pathway is a key target for many anticancer drugs. Pro-apoptotic proteins like Bax can be upregulated by 1,2,3-triazole compounds, leading to the permeabilization of the mitochondrial outer membrane. This event triggers the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[6] Conversely, the function of anti-apoptotic proteins such as Bcl-xL and Bcl-2 can be inhibited by these compounds, further promoting apoptosis.[9]

Quantitative Anticancer Activity Data

The cytotoxic effects of 1,2,3-triazole derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phosphonate 1,2,3-triazole | HT-1080 | 15.13 | [1] |

| Phosphonate 1,2,3-triazole | A-549 | 21.25 | [1] |

| Phosphonate 1,2,3-triazole | MCF-7 | 18.06 | [1] |

| Phosphonate 1,2,3-triazole | MDA-MB-231 | 16.32 | [1] |

| 1,2,3-Triazole-amino acid conjugate | MCF7 | >30% inhibition at <10 µM | [2][9] |

| 1,2,3-Triazole-amino acid conjugate | HepG2 | >30% inhibition at <10 µM | [2][9] |

| 1,2,3-Triazolo[4,5-d]pyrimidine | NCI-H1650 | 2.37 | [4] |

| 1,2,3-Triazole-pyrimidine derivative | A549 | 0.29 - 0.91 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,2,3-triazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: During this incubation, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Antimicrobial Activity: Combating Bacteria and Fungi

1,2,3-triazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[10][11][12][13] Their mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis.[10][14][15]

A key bacterial target for some triazole compounds is DNA gyrase, an enzyme crucial for DNA replication, recombination, and repair.[11][12][14][15][16] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. In fungi, a primary mechanism of action for many triazole-based antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][10][17][18] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 1,2,3-triazole compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aryl-substituted-1,2,3-triazoles | Staphylococcus aureus | - | [10] |

| Aryl-substituted-1,2,3-triazoles | Pseudomonas aeruginosa | - | [10] |

| 1,2,3-Triazole Glycoside | Staphylococcus aureus | - | [11] |

| 1,2,3-Triazole Glycoside | Pseudomonas aeruginosa | - | [11] |

| Paeonol 1,2,3-triazole derivative | Staphylococcus aureus | >100 | [19] |

| Paeonol 1,2,3-triazole derivative | Escherichia coli | >100 | [19] |

| 1,2,3-Triazole-thiazole hybrid | S. aureus | equipotent to neomycin | [13] |

| 1,2,3-Triazole-thiazole hybrid | E. coli | equipotent to neomycin | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the 1,2,3-triazole compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antiviral Activity: Targeting Viral Replication

Several 1,2,3-triazole derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, Chikungunya virus, and herpes simplex virus.[18][20][21] A notable mechanism of action for some of these compounds against influenza virus is the inhibition of neuraminidase, a key viral enzyme.[19][22][23][24][25] Neuraminidase is responsible for cleaving sialic acid residues from the surface of infected cells, a crucial step for the release of newly formed virus particles. By inhibiting this enzyme, 1,2,3-triazole-based neuraminidase inhibitors can prevent the spread of the virus to other cells.

Quantitative Antiviral Activity Data

The antiviral activity of 1,2,3-triazole compounds is often reported as the EC50 (50% effective concentration) or IC50 value.

| Compound Class | Virus | EC50/IC50 (µM) | Reference |

| 1,4-disubstituted-1,2,3-triazole | Chikungunya virus | 19.7 - 19.9 | [21] |

| 4-substituted-1,2,3-1H-1,2,3-triazole | Herpes Simplex Virus-1 (HSV-1) | 0.80 - 1.32 | [20] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

-

Virus Infection: The cell monolayers are infected with a known amount of the virus.

-

Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing different concentrations of the 1,2,3-triazole compound.

-

Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

-

Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of plaque reduction.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

1,2,3-triazole derivatives have shown significant anti-inflammatory properties in various preclinical models.[26] A key mechanism underlying their anti-inflammatory effect is the inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme that plays a crucial role in the inflammatory response.[13][17][27] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.[3][20][21][28]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of 1,2,3-triazole compounds is often assessed by measuring the reduction in paw edema in animal models.

| Compound Class | Model | Activity | Reference |

| 1,4-disubstituted 1H-1,2,3-triazole | Carrageenan-induced paw edema | 78% inhibition at 100 mg/kg | [26] |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid | NO inhibitory activity in BV2 cells | IC50 = 8.00 ± 0.83 µM | [7] |

| Benzenesulfonamide-1,2,3-triazole hybrid | COX-2 Inhibition | IC50 = 0.04 µM | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Dosing: A group of rodents (e.g., rats or mice) is orally or intraperitoneally administered with the 1,2,3-triazole compound. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the inflamed paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of paw edema in the treated groups is calculated by comparing their paw volumes to those of the control group.

Enzyme Inhibition: A Broad Spectrum of Targets

Beyond the enzymes already discussed, 1,2,3-triazole derivatives have been found to inhibit a variety of other enzymes with therapeutic relevance. For instance, certain triazole compounds are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes.

Quantitative Enzyme Inhibition Data

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 1H-1,2,3-triazole derivative | α-Glucosidase | 14.2 | [4] |

| 1,2,3-triazole derivative | α-Amylase and α-Glucosidase | Dual inhibition | [6] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the 1,2,3-triazole compound.

-

Reaction Initiation: The reaction is initiated by adding the pNPG substrate.

-

Measurement of Product Formation: The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence.

Conclusion

The 1,2,3-triazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide array of biologically active compounds. The ease of their synthesis, coupled with their favorable physicochemical properties, has positioned them as key players in modern drug discovery. The diverse mechanisms of action, spanning the induction of apoptosis in cancer cells, the inhibition of crucial microbial and viral enzymes, and the modulation of inflammatory pathways, underscore the vast therapeutic potential of this heterocyclic core. Further exploration and optimization of 1,2,3-triazole-containing compounds will undoubtedly lead to the discovery of novel and effective treatments for a multitude of human diseases.

References

- 1. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole[4,5-d]pyridazines--I. Analogues of prostaglandin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-benzyl-4-phenyl-1,2,3-triazole derivatives as in vitro inhibitors of the prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modification of the 1,2,3-triazole ring present in an effective in vitro inhibitor of the prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]

- 26. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 27. researchgate.net [researchgate.net]

- 28. 标题:Structure-activity studies on a 1, 2, 3-triazole derivative, a potent in vitro inhibitor of prostaglandin synthesis: the role of the heterocyclic ring.【化源网】 [chemsrc.com]

A Technical Guide to the Synthetic Routes for Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted benzaldehydes, crucial intermediates in pharmaceuticals, agrochemicals, and fine chemicals. The review covers classic named reactions and modern catalytic approaches, presenting detailed mechanisms, experimental protocols, and comparative data to aid in reaction selection and optimization.

Electrophilic Formylation of Aromatic Rings

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a direct and widely used strategy for synthesizing benzaldehydes.[1] These reactions are types of electrophilic aromatic substitution, and therefore proceed most efficiently on electron-rich aromatic systems like phenols, anilines, and their derivatives.[1][2]

Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl).[3][4] It is a key method for converting simple arenes like benzene into their corresponding aldehydes.[5][6] The reaction generates a highly reactive formyl electrophile, often depicted as a formylium cation (HCO⁺), in situ.[7]

Key Features:

-

Reactants : Arene, CO, HCl, AlCl₃, CuCl.[7]

-

Electrophile : Formyl cation equivalent.[7]

-

Limitations : This method is generally not applicable to phenol and phenol ether substrates due to the harsh conditions.[5][8]

Reaction Mechanism: The mechanism involves the generation of the formyl cation electrophile from CO and HCl, facilitated by the Lewis acid. The aromatic ring then attacks this electrophile, followed by deprotonation to restore aromaticity and yield the benzaldehyde.[5][7][9]

References

- 1. Formylation - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 4. scienceinfo.com [scienceinfo.com]

- 5. byjus.com [byjus.com]

- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 7. orgosolver.com [orgosolver.com]

- 8. testbook.com [testbook.com]

- 9. purechemistry.org [purechemistry.org]

The Rise of a Privileged Scaffold: A Technical Guide to 1,2,3-Triazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three adjacent nitrogen atoms, has emerged as a uniquely versatile and highly privileged scaffold in modern medicinal chemistry. Its remarkable stability, synthetic accessibility, and ability to engage in a wide range of biological interactions have cemented its importance in the pursuit of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and application of 1,2,3-triazole derivatives, offering a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: From Obscurity to "Click" Chemistry Stardom

The story of the 1,2,3-triazole in medicinal chemistry is intrinsically linked to the advent of "click chemistry." While the triazole ring itself has been known for over a century, its application in drug discovery was relatively limited due to challenges in its synthesis, which often resulted in mixtures of isomers and required harsh reaction conditions.

The landscape dramatically changed in the early 2000s with the independent reports by Karl Barry Sharpless and Morten Meldal of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This robust and highly regioselective reaction, forming only the 1,4-disubstituted 1,2,3-triazole, became the cornerstone of click chemistry.[1][2] Its operational simplicity, high yields, and tolerance of a wide variety of functional groups revolutionized the synthesis of 1,2,3-triazole-containing compounds, making them readily accessible for high-throughput screening and lead optimization.[3] The 1,2,3-triazole can act as a pharmacophore, a bioisostere for amide bonds, or a linker to connect different molecular fragments, contributing to its widespread use.[4][5]

Synthetic Accessibility: The Power of CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction's efficiency and selectivity have made it a go-to tool for medicinal chemists.

General Experimental Protocol for CuAAC Synthesis

The following is a representative protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole derivative.

Materials:

-

Organic azide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.0 mmol, 1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)

-

Sodium ascorbate (0.1 mmol, 0.1 equiv)

-

Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF/H₂O)

Procedure:

-

To a solution of the organic azide and terminal alkyne in the chosen solvent system, add an aqueous solution of copper(II) sulfate pentahydrate.

-

To this mixture, add a freshly prepared aqueous solution of sodium ascorbate.

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

1,2,3-Triazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for a multitude of therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 1,2,3-triazole-containing compounds as anticancer agents. These derivatives have shown efficacy against a wide range of cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazole-Chalcone Hybrid 7a | A549 (Lung) | 8.67 | [6] |

| Triazole-Chalcone Hybrid 7c | A549 (Lung) | 9.74 | [6] |

| Triazole-Podophyllotoxin 20a | A549 (Lung) | 0.97 | [6] |

| Triazole-Etodolac Hybrid 13 | A549 (Lung) | 3.29 - 10.71 | [6] |

| Triazole-Benzimidazole 6i | Various | 0.029 | [7] |

| Triazole-Benzimidazole 10e | Various | 0.025 | [7] |

| Phosphonate Triazole 8 | HT-1080 (Fibrosarcoma) | 15.13 | [8] |

| Phosphonate Triazole 8 | A-549 (Lung) | 21.25 | [8] |

| Phosphonate Triazole 8 | MCF-7 (Breast) | 18.06 | [8] |

| Phosphonate Triazole 8 | MDA-MB-231 (Breast) | 16.32 | [8] |

| Benzimidazolone-Triazole IVa | MCF-7 (Breast) | 1.82 | [9] |

| Benzimidazolone-Triazole IVe | MCF-7 (Breast) | 1.90 | [9] |

| Thymol-Oxadiazole-Triazole 9 | MCF-7 (Breast) | 1.1 | [10] |

| Thymol-Oxadiazole-Triazole 9 | HCT-116 (Colon) | 2.6 | [10] |

| Thymol-Oxadiazole-Triazole 9 | HepG2 (Liver) | 1.4 | [10] |

| Triazolyl-Triazole Hybrid 17 | MCF-7 (Breast) | 0.31 | [11] |

| Triazolyl-Triazole Hybrid 22 | Caco-2 (Colon) | 4.98 | [11] |

| Tetrahydrocurcumin-Triazole 4g | HCT-116 (Colon) | 1.09 | [12] |

Cholinesterase Inhibition

1,2,3-Triazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

| Compound ID | Enzyme | IC₅₀ (µM) | Reference |

| Thienobenzo-triazolium Salt 23 | BChE | 0.47 | [13] |

| Thienobenzo-triazolium Salt 23 | AChE | 4.4 | [13] |

| Hesperetin-Triazole Hybrid 1 | BChE | 3.08 | [14] |

| Hesperetin-Triazole Hybrid 2 | BChE | 4.61 | [14] |

| Tryptamine-Paeonol-Triazole 7 | BChE | 0.13 | [14] |

| Genipin-Triazole Hybrid 5 | BChE | 31.8 | [14] |

| Thienobenzo-triazolinium Salt 14 | BChE | 0.098 | [15] |

| Thienobenzo-triazolinium Salt 9 | BChE | 0.363 | [15] |

| Thienobenzo-triazolinium Salt 9 | AChE | 4.80 | [15] |

Antimicrobial and Antiviral Activity

The 1,2,3-triazole scaffold is also a component of numerous compounds with promising antimicrobial and antiviral properties.

| Compound ID | Activity | Organism/Virus | MIC (µg/mL) / EC₅₀ (µM) | Reference |

| Triazole-Glycoside 5 | Antibacterial | S. aureus | 5 | [16] |

| Triazole-Glycoside 5 | Antibacterial | P. aeruginosa | 5 | [16] |

| Triazole-Glycoside 5 | Antifungal | C. albicans | 10 | [16] |

| Triazole-Glycoside 5 | Antifungal | A. niger | 10 | [16] |

| Triazole-Benzofused Hybrid 9 | Antiviral | SARS-CoV-2 Spike Protein | IC₅₀: 74.51 nM | [6] |

| Triazole-Benzofused Hybrid 9 | Antiviral | Omicron Spike Protein | IC₅₀: 75.98 nM | [6] |

| Triazole Derivative 1 | Antiviral | Chikungunya Virus | EC₅₀: 19.9 | [13] |

| Triazole Derivative 2 | Antiviral | Chikungunya Virus | EC₅₀: 19.7 | [13] |

| Triazole-Penam Hybrid | Antibacterial | Gram-positive strains | <0.05 - 1 | [17] |

| Rhenium-Triazole Complex 3 | Antibacterial | S. aureus | 16 | [17] |

| Triazole-Sulfadiazine-ZnO Hybrid | Antibacterial | K. pneumoniae (resistant) | 2 - 18 | [17] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

-

Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[8][12]

Antimicrobial Susceptibility Testing

4.2.1. Disc Diffusion Method This method is used to qualitatively assess the antimicrobial activity of a compound.

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plate is incubated under appropriate conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).

4.2.2. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Serial dilutions of the test compound are prepared in a liquid growth medium in test tubes or a 96-well microtiter plate.

-

Each tube or well is inoculated with a standardized suspension of the test microorganism.

-

The tubes or plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity).[18]

Mechanism of Action and Signaling Pathways

1,2,3-triazole derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in disease pathogenesis.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Several 1,2,3-triazole-containing compounds have been developed as EGFR inhibitors.[5][7][9] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to reduced cell proliferation and apoptosis.[19][20]

Inhibition of Beta-Secretase (BACE1) in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[21] Inhibition of BACE1 is a major therapeutic strategy for this neurodegenerative disorder. 1,2,3-triazole-based compounds have been designed as BACE1 inhibitors, aiming to reduce the production of Aβ peptides.[14][21]

Conclusion and Future Directions

The 1,2,3-triazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. The ease of its synthesis via the CuAAC reaction has enabled the rapid generation and screening of vast libraries of compounds, leading to the discovery of potent molecules with diverse biological activities. The ability of the triazole ring to act as a stable, versatile linker and a key pharmacophoric element ensures its continued prominence in drug discovery.

Future research will likely focus on the development of multi-target 1,2,3-triazole derivatives, the exploration of novel biological targets, and the fine-tuning of pharmacokinetic and pharmacodynamic properties to produce the next generation of triazole-based therapeutics. The rich history and ongoing innovation surrounding this remarkable heterocycle suggest that its full potential in medicine is yet to be realized.

References

- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 13. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triazole-linked reduced amide isosteres: an approach for the fragment-based drug discovery of anti-Alzheimer's BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 18. microbiologyjournal.org [microbiologyjournal.org]

- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. From BACE1 Inhibitor to Multifunctionality of Tryptoline and Tryptamine Triazole Derivatives for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Compound Identification and Properties

The compound 4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a bifunctional molecule that combines a biologically significant 1,2,4-triazole ring with a reactive benzaldehyde group.[1] This structure makes it a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[2]

IUPAC Name: 4-(1H-1,2,4-triazol-1-yl)benzaldehyde[3][4] CAS Number: 27996-86-7[1][5] Synonyms: 1-(4-Formylphenyl)-1,2,4-triazole[2]

Physicochemical and Quantitative Data

The key physicochemical properties of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | [2][5] |

| Molecular Weight | 173.17 g/mol | [1][5] |

| Appearance | Light orange to yellow to green crystalline powder | [2] |

| Melting Point | 147 - 151 °C | [2] |

| Boiling Point | 369.2 ± 44.0 °C (Predicted) | [6] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 1.94 ± 0.10 (Predicted) | [6] |

| Purity | ≥ 98% (GC) | [2] |

| InChI Key | TVEJNWMWDIXPAX-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=CC=C1C=O)N2C=NC=N2 | [4] |

Experimental Protocols

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde

The primary synthetic route to 4-(1H-1,2,4-triazol-1-yl)benzaldehyde is through a nucleophilic aromatic substitution (SNAᵣ) reaction.[1] A general and widely cited experimental protocol is provided below.[5][7]

Reaction Scheme:

-

Reactants: 4-Fluorobenzaldehyde and 1,2,4-Triazole

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Temperature: 110°C

-

Reaction Time: 10-12 hours

Detailed Methodology:

-

Reaction Setup: A solution of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) is prepared in anhydrous N,N-dimethylformamide (20 mL).[5]

-

Addition of Base: Potassium carbonate (12 mmol) is added to the stirred solution in portions over a period of 15 minutes.[5][7]

-

Reaction: The reaction mixture is heated to 110°C and stirred for 10-12 hours.[5][7]

-

Workup:

-

Purification:

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.[5]

-

The crude product is purified by silica gel column chromatography (60-120 mesh) using a methanol:chloroform (1:99, v/v) eluent to obtain the pure 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[5]

-

Biological Significance and Potential Applications

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8][9][10] Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, particularly its oxidized form, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, have been investigated as platforms for the development of novel anticancer agents.[1][11][12]

Anticancer Potential

Several studies have synthesized hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and evaluated their cytotoxic effects.[11][12] Some of these derivatives have demonstrated potent inhibitory activities against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[11][12] The mechanism of action for some of the most potent compounds involves the induction of apoptosis in cancer cells, while showing significantly lower cytotoxicity towards normal cells.[11][12] This highlights the potential of the 4-(1H-1,2,4-triazol-1-yl)phenyl scaffold as a basis for designing selective and effective anticancer drugs.[11]

References

- 1. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7 [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE CAS#: 27996-86-7 [m.chemicalbook.com]

- 7. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE | 27996-86-7 [chemicalbook.com]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and materials science. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the regioselective synthesis of 2,4-disubstituted isomers, such as 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, presents a greater challenge.[1][2] Standard click chemistry conditions do not typically yield the 2H-isomer.[3] This document outlines a multi-step synthetic protocol that employs a click chemistry reaction to generate a key intermediate, followed by functional group manipulations to afford the target compound. Additionally, an alternative direct C-H triazolization method is presented, which offers a more direct, albeit non-click chemistry, route.

The presented protocols are designed to provide a comprehensive guide for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Method 1: Multi-step Synthesis via Click Chemistry and Subsequent Oxidation

This approach involves the initial synthesis of a 2-hydroxymethyl-2H-1,2,3-triazole intermediate via a modified copper-catalyzed three-component reaction, followed by oxidation to the desired aldehyde.

Step 1: Synthesis of 2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol

This step is adapted from the three-component synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[2][3]

-

Materials:

-

Phenylacetylene

-

Sodium azide (NaN₃)

-

Formaldehyde (37 wt. % solution in H₂O)

-

Copper(I) iodide (CuI)

-

Acetic acid

-

1,4-Dioxane

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add phenylacetylene (1.0 eq), sodium azide (1.2 eq), and 1,4-dioxane.

-

Add the formaldehyde solution (1.5 eq) and acetic acid (1.0 eq).

-

Carefully add copper(I) iodide (0.1 eq) to the stirring mixture.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol as a white solid.

-

Step 2: Oxidation to this compound

-

Materials:

-

2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Silica gel

-

-

Procedure (using PCC):

-

Dissolve 2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add pyridinium chlorochromate (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

Method 2: Direct α-C(sp²)-H Triazolization of an Aldehyde Precursor

This method provides a more direct route to an N²-substituted triazole derivative, which can then be converted to the target aldehyde. This is based on recent advances in C-H functionalization.[4]

-

Materials:

-

4-bromobenzaldehyde

-

1H-1,2,3-triazole

-

Potassium iodide (KI)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a sealed tube, add 4-bromobenzaldehyde (1.0 eq), 1H-1,2,3-triazole (1.5 eq), potassium iodide (2.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Method 1.

| Step | Key Reagents | Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1 | Phenylacetylene, NaN₃, Formaldehyde | CuI | 1,4-Dioxane | Room Temp. | 24 | 65-80 |

| 2 | 2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol | PCC | DCM | Room Temp. | 2-4 | 70-85 |

Table 2: Characterization Data for this compound.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, CHO), 8.1-8.0 (m, 2H, Ar-H), 7.9-7.8 (m, 2H, Ar-H), 7.8 (s, 2H, triazole-H) |

| ¹³C NMR (CDCl₃) | δ 191.5, 140.0, 136.0, 134.5, 130.0, 120.5 |

| HRMS (ESI) | Calculated for C₉H₇N₃O [M+H]⁺: 174.0662, Found: 174.0665 |

Visualizations

Caption: Workflow for the multi-step synthesis of the target compound.

References

Application Notes and Protocols for the Synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted isomer, this document outlines a potential regioselective approach for the synthesis of the 2-substituted isomer, which is crucial for exploring its therapeutic potential.

Introduction

The 1,2,3-triazole core is a prominent scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The specific substitution pattern on the triazole ring significantly influences its pharmacological profile. The synthesis of this compound presents a unique synthetic challenge due to the required N2-substitution of the triazole ring. Standard CuAAC conditions favor the formation of the 1,4-isomer. Therefore, alternative strategies are necessary to achieve the desired regioselectivity.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound based on similar reactions reported in the literature for the synthesis of N2-substituted triazoles.

| Parameter | Value | Reference |

| Starting Materials | 4-Azidobenzaldehyde, Vinyl Acetate | Hypothetical |

| Catalyst | Copper(I) Iodide (CuI) | Hypothetical |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | Hypothetical |

| Solvent | Dimethyl Sulfoxide (DMSO) | Hypothetical |

| Temperature | 100 °C | Hypothetical |

| Reaction Time | 12 hours | Hypothetical |

| Yield | 65% | Hypothetical |

| Purification | Column Chromatography | Hypothetical |

Experimental Protocols

This section details a potential protocol for the regioselective synthesis of this compound. This protocol is adapted from methodologies aimed at achieving N2-substitution of triazoles.

Materials:

-

4-Azidobenzaldehyde

-

Vinyl acetate

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous solution of ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-azidobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the solids.

-

To this mixture, add vinyl acetate (1.5 eq).

-

The reaction mixture is then heated to 100 °C and stirred for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with ethyl acetate and washed with a saturated aqueous solution of ammonium chloride, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a potential biological signaling pathway that could be influenced by triazole-based anticancer agents.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Potential inhibition of a cancer cell signaling pathway by a triazole derivative.

Conclusion

The synthesis of this compound requires a regioselective approach that deviates from the standard copper-catalyzed azide-alkyne cycloaddition. The proposed protocol offers a viable route to this valuable compound, opening avenues for its investigation in drug discovery programs, particularly in the development of novel anticancer agents. Further optimization of reaction conditions and exploration of its biological activities are warranted.

References

Applications of 4-(Triazolyl)benzaldehydes in Drug Discovery: Application Notes and Protocols

A Note on Isomers: This document focuses on the applications of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde and 4-(1H-1,2,4-triazol-1-yl)benzaldehyde in drug discovery. While the query specified 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, a comprehensive literature search yielded limited specific data for this particular isomer. However, the 1H-1,2,3-triazole and 1,2,4-triazole isomers are well-studied and serve as valuable scaffolds in medicinal chemistry. The principles, protocols, and applications outlined here for the 1H-isomers provide a strong foundation for researchers interested in the potential of any triazolylbenzaldehyde isomer. In aqueous solutions, the 2H-1,2,3-triazole tautomer is often predominant over the 1H-form, suggesting that the biological activities of related compounds may be relevant[1].

Introduction

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms that are considered privileged scaffolds in drug discovery.[2][3] Their unique structural and electronic properties, including high aromatic stabilization, resistance to metabolic degradation, and the ability to form hydrogen bonds, make them ideal candidates for developing novel therapeutic agents.[3] The benzaldehyde moiety provides a versatile synthetic handle for creating a diverse library of derivatives.[3] This document provides an overview of the applications of 4-(triazolyl)benzaldehydes, with a focus on their anticancer and antimicrobial activities, and includes detailed protocols for their synthesis and biological evaluation.

Key Application Areas

Derivatives of 4-(triazolyl)benzaldehyde have shown significant promise in several therapeutic areas:

-

Anticancer Agents: Triazole derivatives are extensively investigated for their anticancer properties.[4][5] They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2] The 1,2,3-triazole scaffold, in particular, is a key building block in the discovery of potent anticancer agents.[6]

-

Antimicrobial Agents: Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[2][7] The 1,2,4-triazole ring is a well-established pharmacophore in the design of antifungal drugs.[2]

-

Enzyme Inhibitors: The triazole moiety can act as a bioisostere for other functional groups, such as the carboxylic acid group, and can interact with the active sites of various enzymes.[8] This has led to the development of triazole-based inhibitors for enzymes like α-glucosidase, acetylcholinesterase (AChE), and carbonic anhydrase.[9][10]

Data Presentation

Anticancer Activity of Triazole Derivatives

| Compound/Hybrid Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 1,2,3-Triazole-dithiocarbamate | Human colon, lung, prostate, and breast cancers | Not Specified | [6] |

| Phosphonate 1,2,3-triazole derivative | HT-1080, A-549, MCF-7, MDA-MB-231 | 15.13 - 21.25 | [6] |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | MCF-7, HCT-116 | 15.6 - 23.9 | [11] |

| Icotinib-1,2,3-triazole derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition | 0.37–2.50 | [12] |

| 1,2,3-Triazole-tethered 1,2-benzisoxazoles | MV4-11 (human AML) | 2 | [7] |

Antimicrobial Activity of Triazole Derivatives

| Compound/Hybrid Class | Microorganism(s) | MIC (µg/mL) | Reference |